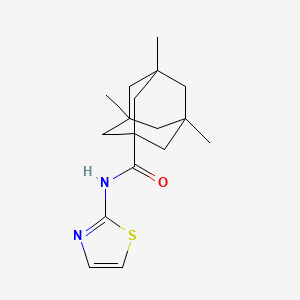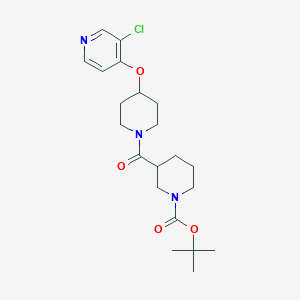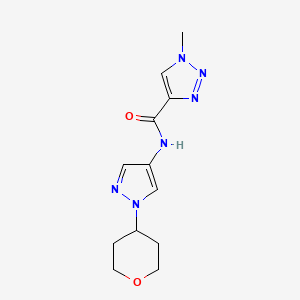
5-bromo-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-bromo-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide" is a heterocyclic molecule that appears to be structurally related to a class of furan-2-carboxamide derivatives. These derivatives have been synthesized and studied for their potential biological activities. For instance, N-(4-bromophenyl)furan-2-carboxamide analogues have been synthesized and shown to possess significant anti-bacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . Additionally, derivatives of 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone have been prepared and tested for their anti-avian influenza virus activity, with some compounds demonstrating promising antiviral activity against the H5N1 virus .
Synthesis Analysis
The synthesis of related furan-2-carboxamide derivatives involves the reaction of furan-2-carbonyl chloride with various anilines in the presence of triethylamine to yield high yields of the carboxamide core structure . Subsequent arylation using triphenylphosphine palladium as a catalyst and K3PO4 as a base affords the furan-2-carboxamide analogues . The synthesis of heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone has led to a variety of derivatives, including pyrazole, pyridazinone, oxadiazole, triazole, thiazolidine, and thioxopyrimidine derivatives, indicating a versatile synthetic pathway for these types of compounds .
Molecular Structure Analysis
The molecular structure of furan-2-carboxamide derivatives is characterized by the presence of a furan ring linked to an amide group, which is further substituted with various aromatic and heteroaromatic rings . The presence of the bromine atom on the phenyl ring allows for further functionalization through cross-coupling reactions . The molecular structure of the compounds related to the target molecule suggests potential interaction sites for biological targets, as evidenced by the docking studies and molecular dynamics simulations that have validated the active site and molecular interaction stability .
Chemical Reactions Analysis
The chemical reactivity of furan-2-carboxamide derivatives is influenced by the presence of the furan ring and the amide linkage. The bromine substituent on the phenyl ring is a key site for cross-coupling reactions, which can be utilized to introduce various substituents and modify the biological activity of the compounds . The synthesis of heterocyclic derivatives from 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone also demonstrates the potential for these compounds to undergo various chemical transformations to yield a diverse array of biologically active molecules .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "5-bromo-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide" are not detailed in the provided papers, the properties of related compounds can be inferred. The solubility, melting points, and stability of these compounds are likely to be influenced by the presence of the furan ring and the substituents attached to it. The bromine atom may increase the molecular weight and influence the lipophilicity of the compound, which can affect its pharmacokinetic properties . The anti-bacterial and anti-viral activities of these compounds suggest that they have the potential to cross biological membranes and interact with specific targets within the cells .
properties
IUPAC Name |
5-bromo-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O3/c1-3-9-7-13(22)19-15(17-9)21-12(6-8(2)20-21)18-14(23)10-4-5-11(16)24-10/h4-7H,3H2,1-2H3,(H,18,23)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCFSJCSRVKTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019463.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B3019465.png)
![5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3019466.png)

![5-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3019472.png)
![1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B3019473.png)
![Ethyl 4,6-dioxo-1-{[3-(trifluoromethyl)anilino]carbonyl}-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3019474.png)
![N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B3019475.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3019480.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019482.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B3019484.png)
